

# Spectroscopic Data Analysis of 1-Dodecene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Dodecene

Cat. No.: B091753

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This technical guide provides an in-depth analysis of the spectroscopic data for **1-dodecene**, a commercially significant alpha-olefin. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are vital for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-dodecene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for confirming its identity.

### $^1\text{H}$ NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum of **1-dodecene** exhibits characteristic signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm
H-1 (CH=CH <sub>2</sub> )	~4.93
H-1' (CH=CH <sub>2</sub> )	~4.98
H-2 (CH=CH <sub>2</sub> )	~5.79
H-3 (-CH <sub>2</sub> -CH=CH <sub>2</sub> )	~2.02
H-4 to H-11 (-CH <sub>2</sub> ) <sub>8</sub> -	~1.27-1.46
H-12 (-CH <sub>3</sub> )	~0.89

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of **1-dodecene**. The chemical shifts are also referenced to tetramethylsilane (TMS) in CDCl<sub>3</sub>.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C-1 (CH <sub>2</sub> =CH-)	~114.1
C-2 (-CH=CH <sub>2</sub> -)	~139.2
C-3 (-CH <sub>2</sub> -CH=CH <sub>2</sub> )	~33.9
C-4 to C-9 (-CH <sub>2</sub> ) <sub>6</sub> -	~28.9 - 29.6
C-10 (-CH <sub>2</sub> -)	~31.9
C-11 (-CH <sub>2</sub> -)	~22.7
C-12 (-CH <sub>3</sub> )	~14.1

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-dodecene** shows characteristic absorptions for its alkene and alkane moieties.

Vibrational Mode	Absorption Frequency (cm <sup>-1</sup> )
=C-H stretch	~3079
C-H stretch (alkane)	~2925, 2854
C=C stretch	~1641
-CH <sub>2</sub> - bend	~1465
=C-H bend (out-of-plane)	~991, 909

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for the analysis of volatile compounds like **1-dodecene**. The mass spectrum shows the molecular ion peak and various fragment ions.

m/z	Relative Intensity (%)	Assignment
168	9.8	[M] <sup>+</sup> (Molecular Ion)
97	45.9	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>
83	65.2	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
70	89.4	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
69	76.5	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
56	92.5	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
55	92.9	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	100.0	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
41	75.2	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-dodecene** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Agitate the vial to ensure the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

#### Data Acquisition:

- $^1\text{H}$  NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is employed. A 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) are usually required due to the low natural abundance of  $^{13}\text{C}$ .

## IR Spectroscopy Protocol

#### Sample Preparation (Neat Liquid):

- Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a Pasteur pipette, place one to two drops of neat **1-dodecene** onto the center of the salt plate.<sup>[1]</sup>
- Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.<sup>[1]</sup>
- Ensure there are no air bubbles trapped between the plates.

#### Data Acquisition (FT-IR):

- Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty beam.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added and averaged to obtain the final spectrum.
- After analysis, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and stored in a desiccator.

## Mass Spectrometry Protocol

#### Sample Introduction (for a volatile liquid):

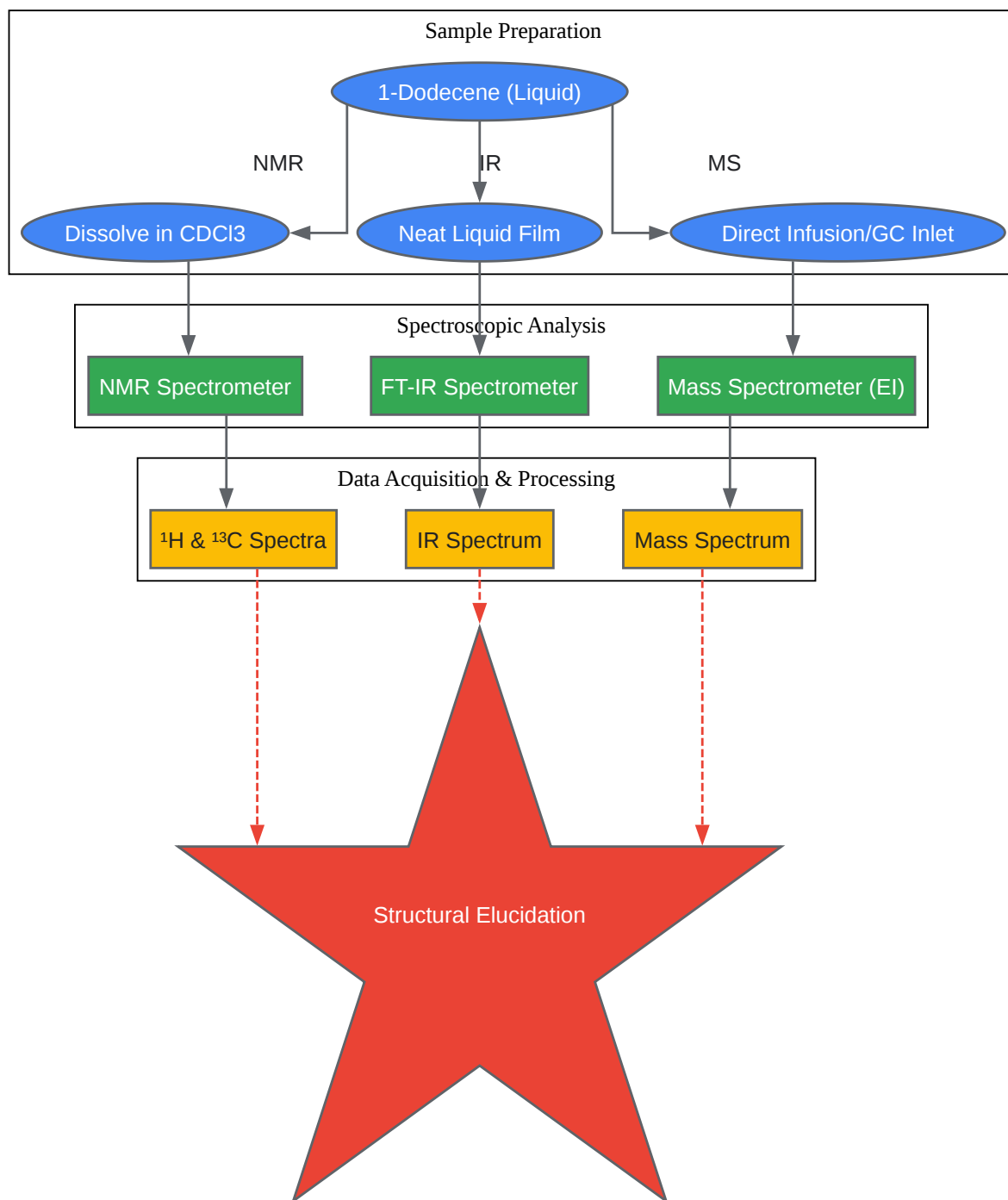
- A minute amount of **1-dodecene** is introduced into the ion source of the mass spectrometer. This can be done via direct injection with a syringe into a heated inlet or through a gas chromatography (GC) system for separation prior to analysis.

#### Data Acquisition (Electron Ionization - EI):

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as **1-dodecene**.



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Caption: General workflow for the spectroscopic analysis of **1-dodecene**.

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## References

- 1. 1-DODECENE(112-41-4) <sup>13</sup>C NMR [m.chemicalbook.com]
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